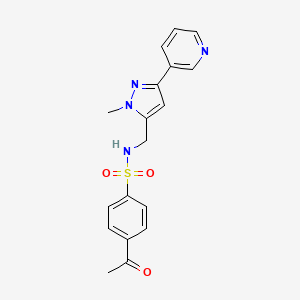

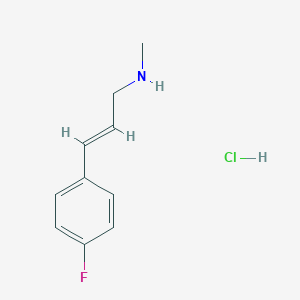

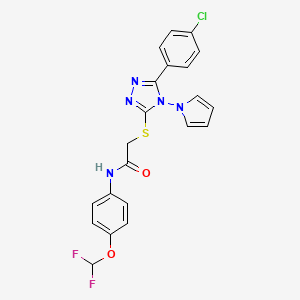

4-乙酰基-N-((1-甲基-3-(吡啶-3-基)-1H-吡唑-5-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the first study, a novel compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine. The synthesis process involved characterizing the compound using various spectroscopic techniques such as FTIR, 1HNMR, and UV-Visible spectroscopy . Another study reported the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, which was structurally characterized and found to form a three-dimensional network through π–π interactions and N—H⋯N hydrogen-bonding interactions . Additionally, a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, with variations in substituents to explore different biological activities .

Molecular Structure Analysis

The molecular structure of these sulfonamide derivatives is crucial for their biological activity. The study on PY4DA utilized computational methods, including Density Functional Theory (DFT), to compute the FTIR spectra and Time Dependent Density Functional Theory (TD-DFT) for the UV-Vis spectrum, with DMSO as the solvent . The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed molecular chains formed by π–π interactions and a three-dimensional network supported by hydrogen bonds . The molecular structure of the indeno[1,2-c]pyrazol-2-yl benzenesulfonamides was not detailed in the abstract, but the introduction of various substituents suggests a focus on the impact of structural changes on biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are primarily condensation reactions. The formation of PY4DA through the reaction of pyridine-4-carboxaldehyde and sulfadiazine is an example of such a reaction . The synthesis of the other sulfonamide derivatives is not detailed in the abstracts, but it can be inferred that similar condensation reactions were employed, with the introduction of different substituents to alter the chemical properties of the final compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are essential for understanding their potential as drugs. The ADMET properties of PY4DA were calculated using the Swiss ADME online tool, which provides insights into the pharmacokinetics and toxicity of the compound . The crystal structure analysis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide contributes to understanding its solid-state properties and potential interactions in biological systems . The bioactivity studies on the indeno[1,2-c]pyrazol-2-yl benzenesulfonamides included tests for cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase, indicating the importance of physical and chemical properties in their biological activity .

科学研究应用

细胞色素 P450 同工酶抑制中的作用

4-乙酰基-N-((1-甲基-3-(吡啶-3-基)-1H-吡唑-5-基)甲基)苯磺酰胺与特定细胞色素 P450 (CYP) 同工酶的抑制有关,而这些同工酶在代谢多种药物中至关重要。CYP 同工酶的抑制对于了解药物-药物相互作用和预测当多种药物同时给药时可能的副作用非常重要。值得注意的是,该化合物在探索最具选择性的 CYP2A6 抑制剂的背景下被提及,指出了它在微调肝脏中药物和其他物质代谢中的潜在作用 (Khojasteh 等人,2011 年)。

杂环化合物合成中的潜力

该化合物与杂环化合物的化学有关,例如 2,6-双-(苯并咪唑-2-基)-吡啶和 2,6-双-(苯并噻唑-2-基)-吡啶。这些化合物具有广泛的应用,从生物活性到电化学性质。该综述表明了这些化合物的复杂性和多功能性,包括它们的质子化或去质子化形式,以及它们在创建具有重要性质的复杂化合物中的潜力 (Boča 等人,2011 年)。

有机合成和催化中的意义

该化合物还与有机合成和催化有关,特别是在杂环 N-氧化物分子的合成中。这些分子,包括衍生自吡啶和吲唑的分子,在金属配合物形成、不对称催化和合成等领域显示出显着的潜力,突出了它们在化学和药物开发中的重要性 (Li 等人,2019 年)。

属性

IUPAC Name |

4-acetyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-13(23)14-5-7-17(8-6-14)26(24,25)20-12-16-10-18(21-22(16)2)15-4-3-9-19-11-15/h3-11,20H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBDHPBXICGSSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B3007392.png)

![N-[3-[4-[(1,3-Dioxoisoindol-2-yl)methyl]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3007401.png)

![1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine](/img/structure/B3007408.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3007409.png)

![2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B3007413.png)